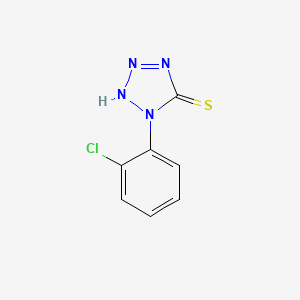
1-(2-Chlorophenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a thiol group and a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-chlorobenzonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) chloride to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the tetrazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include disulfides from oxidation, reduced tetrazole derivatives, and substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-1H-tetrazole: Lacks the thiol group, which affects its reactivity and biological activity.
1-(2-Chlorophenyl)-1H-tetrazole-5-amine: Contains an amine group instead of a thiol group, leading to different chemical properties and applications.
1-(2-Chlorophenyl)-1H-tetrazole-5-methanol: Features a hydroxyl group, which influences its solubility and reactivity.
Uniqueness: 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the thiol and tetrazole functionalities, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
22347-28-0 |
|---|---|
Fórmula molecular |
C7H5ClN4S |
Peso molecular |
212.66 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5ClN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Clave InChI |
IHBWGKWCZQLGEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=S)N=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
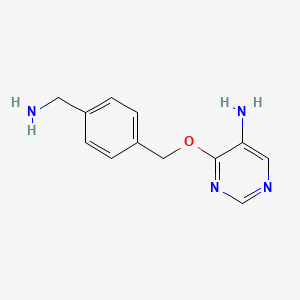

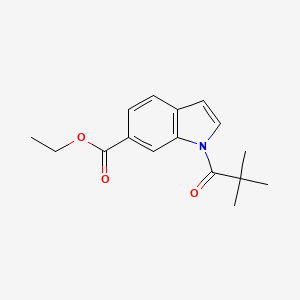
![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)
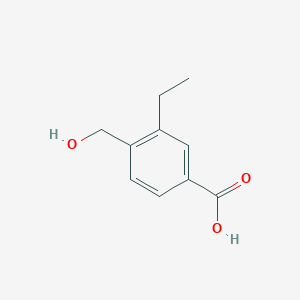
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
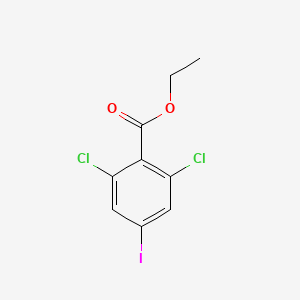
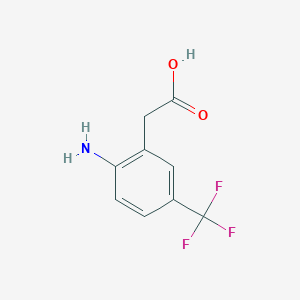
![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
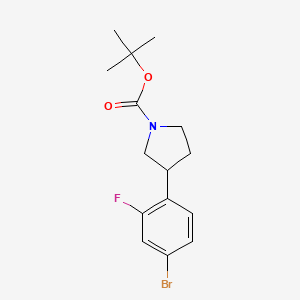
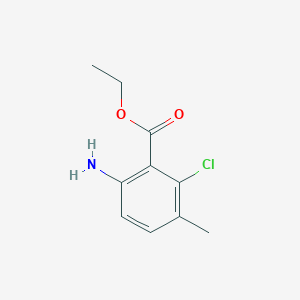
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
